4-Hydroxy Ramelteon

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

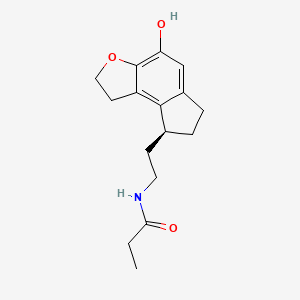

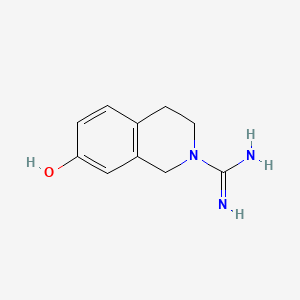

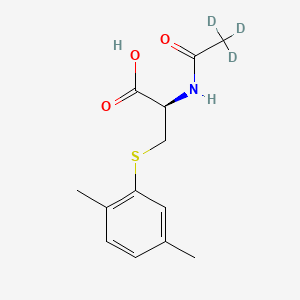

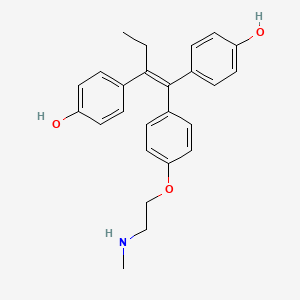

4-Hydroxy Ramelteon is a metabolite of Ramelteon . It is a bioactive small molecule and is used for research purposes .

Synthesis Analysis

A novel and practical synthesis of Ramelteon has been reported . The synthesis begins with the same material and includes three reactions: nucleophilic addition, hydrogenation, and propionylation . The overall yield in this process is almost twice as much as those in the known routes . Another process for the synthesis of Ramelteon has been reported in a patent .Molecular Structure Analysis

The molecular formula of this compound is C16 H21 N O3 . Its molecular weight is 275.34 . A molecular modelling analysis based on molecular mechanics, semi-empirical (PM3) and DFT (at B3LYP/6-31G* level) calculations show that Ramelteon and its metabolites have moderately large to large LUMO-HOMO energy differences .Physical And Chemical Properties Analysis

The melting point of this compound is 145-147°C and its boiling point is predicted to be 509.7±50.0 °C . The molecular formula of this compound is C16 H21 N O3 and its molecular weight is 275.34 .Applications De Recherche Scientifique

Metabolism and Drug-Drug Interaction

4-Hydroxy Ramelteon, a metabolite of Ramelteon, plays a significant role in the drug's metabolism and its interaction with other drugs. Research has shown that Ramelteon undergoes extensive metabolism in human liver microsomes, leading to the formation of various metabolites, including this compound, through pathways catalyzed by enzymes such as CYP1A2, CYP2C19, and CYP3A4. This metabolic process is crucial for understanding Ramelteon's pharmacokinetics and its potential drug-drug interactions, particularly with fluvoxamine, which significantly increases Ramelteon exposure by inhibiting these metabolic pathways. This information is vital for developing safe and effective therapeutic strategies involving Ramelteon, especially in patients taking multiple medications (Obach & Ryder, 2010).

Neurochemical Properties and Receptor Selectivity

Ramelteon's action mechanism is attributed to its high affinity for melatonin receptors MT1 and MT2, which are involved in regulating the circadian rhythm and sleep-wake cycle. Studies have demonstrated Ramelteon's selective agonist activity at these receptors, significantly higher than melatonin, suggesting its potential therapeutic applications in sleep disorders and possibly other conditions influenced by the circadian rhythm. This receptor selectivity underscores Ramelteon's effectiveness in treating insomnia without the side effects typically associated with non-selective agents (Kato et al., 2005).

Pharmacokinetics and Absorption

Understanding the pharmacokinetics and absorption of Ramelteon, including its metabolites like this compound, is crucial for optimizing its clinical use. Research has detailed the rapid absorption and elimination of Ramelteon and its metabolites, highlighting the significant role of renal excretion in its elimination. This knowledge helps in predicting the behavior of Ramelteon in the human body, including its bioavailability and the potential impact of renal function on its pharmacokinetics, aiding in the personalized medicine approach for treating sleep disorders (Stevenson et al., 2004).

Cardioprotective Properties

Interestingly, Ramelteon and its metabolites, including this compound, have been investigated for potential cardioprotective properties. Activation of melatonin receptors, which Ramelteon selectively agonizes, has been linked to cardioprotection, possibly through the involvement of mitochondrial potassium channels. This suggests that Ramelteon could have therapeutic applications beyond sleep disorders, offering protection against ischemia-reperfusion injury, a common issue in heart disease. The exploration of these properties could lead to new therapeutic uses of Ramelteon in cardiovascular medicine (Stroethoff et al., 2018).

Mécanisme D'action

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-Hydroxy Ramelteon is metabolized in the body to form eight metabolites via six pathways . The main routes of metabolism include hydroxylation on the ethyl side chain and the benzylic position of the cyclopentyl ring . This metabolism is catalyzed by CYP1A2, 2C19, and 3A4 enzymes .

Cellular Effects

In cellular models, this compound has shown to have effects on various types of cells. For instance, it has been found to mitigate cell cycle arrest in the G0/G1 phase in 6-OHDA-challenged SH-SY5Y neuronal cells . It also alleviated cellular senescence in 6-OHDA-treated SH-SY5Y neuronal cells by increasing telomerase activity and reducing the activity of SA-β-gal .

Molecular Mechanism

This compound works by mimicking melatonin, a naturally occurring hormone that is produced during the sleep period and thought to be responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . It has a high affinity for the MT1 and MT2 melatonin receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to be effective in decreasing latency to persistent sleep and increasing total sleep time in freely moving monkeys . It has also been found to reduce core temperature and increase the distal-proximal skin gradient, which are associated with shorter sleep onset latencies and better sleep quality .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, in a study evaluating the anxiolytic effect of Ramelteon in various rat models of anxiety, it was found that a combination of Ramelteon (1 mg/kg) and diazepam (0.5 mg/kg) showed an anxiolytic effect .

Metabolic Pathways

This compound undergoes hydroxylation in human liver microsomes to form eight metabolites via six pathways . The main routes of metabolism include hydroxylation on the ethyl side chain and the benzylic position of the cyclopentyl ring .

Subcellular Localization

It is known that the compound is soluble and stable under normal conditions , which suggests it could potentially be distributed throughout various compartments within the cell.

Propriétés

IUPAC Name |

N-[2-[(8S)-4-hydroxy-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-14(19)17-7-5-10-3-4-11-9-13(18)16-12(15(10)11)6-8-20-16/h9-10,18H,2-8H2,1H3,(H,17,19)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMQCJSLRUTQQH-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)